N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl-beta-alanine
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Overview
Description
3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopenta[c]chromen moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Attachment of the acetamido and phenylpropanamido groups: These groups are introduced through amide bond formation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share a similar chromen structure and exhibit various biological activities.
Flavonoids: Known for their antioxidant properties and structural similarity to the cyclopenta[c]chromen moiety.
Benzofurans: Another class of compounds with a fused ring system similar to the cyclopenta[c]chromen core.
Uniqueness
What sets 3-{2-[2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}PROPANOIC ACID apart is its unique combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-[[(2S)-2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H28N2O7/c1-16-22(11-10-19-18-8-5-9-20(18)27(34)36-25(16)19)35-15-23(30)29-21(14-17-6-3-2-4-7-17)26(33)28-13-12-24(31)32/h2-4,6-7,10-11,21H,5,8-9,12-15H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1 |
InChI Key |
CBJUDMBHDIJUTC-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCCC(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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